molecular formula C10H22Cl2N2 B8212373 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride

1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B8212373
M. Wt: 241.20 g/mol
InChI Key: YGKXJCXKLPNPTI-UHFFFAOYSA-N
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Description

1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride ( 2803476-81-3) is a spirocyclic amine derivative of high pharmaceutical relevance. Its defining structural feature is a rigid bicyclic, spirocyclic framework that provides significant steric constraints, influencing reaction pathways and yielding superior selectivity in synthetic applications compared to more flexible linear chains . The dihydrochloride salt form is strategically chosen to enhance solubility in aqueous and polar solvents, thereby facilitating handling and reactivity in a wide range of chemical and biological assay conditions . This compound serves as a valuable building block in medicinal chemistry, particularly for scaffold diversification in drug discovery programs . The spirocyclic core acts as a conformational restraint, allowing researchers to explore defined three-dimensional space and potentially improve target affinity and metabolic stability. The ethyl substitution on one nitrogen atom further modulates the compound's electronic properties, making it a versatile intermediate for nucleophilic substitutions or as a component in metal-catalyzed cross-coupling reactions . It is specifically suited for applications requiring controlled stereochemistry or a geometrically constrained amine . Product Identification: 2803476-81-3

Properties

IUPAC Name

1-ethyl-1,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-12-9-3-4-10(12)5-7-11-8-6-10;;/h11H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXJCXKLPNPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC12CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of 1,8-diazaspiro[4.5]decane with ethylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted spiro compounds.

Scientific Research Applications

Chemical Synthesis

1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride serves as a valuable building block in synthetic chemistry. Its spirocyclic framework allows for the construction of more complex molecular architectures. The compound can participate in various reactions, such as:

  • Formation of Spirocyclic Ketones : Through oxidation processes.
  • Synthesis of Spirocyclic Amines : Via reduction reactions.

These transformations highlight its utility in developing novel compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

The compound has been investigated for its biological activity, particularly its interactions with biomolecules. Notable applications include:

2.1 Neuropharmacology

  • Mechanism of Action : The spirocyclic structure enables interaction with specific receptors or enzymes, which may modulate their activity.
  • Potential Therapeutic Uses : Research suggests that derivatives of diazaspiro compounds may exhibit neuroprotective effects and could be explored for treating central nervous system disorders.

2.2 Anticancer Activity

  • Histone Deacetylase Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression linked to cancer progression.
  • Case Studies : Studies have reported IC₅₀ values ranging from 17 nM to 707 nM for HDAC inhibition, indicating the potential of these compounds as anticancer agents.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being explored for its potential therapeutic properties:

  • Drug Development Precursor : The compound's unique structural features make it a candidate for developing novel therapeutic agents targeting various diseases.
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for certain derivatives, although further research is necessary to optimize their efficacy and bioavailability.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials due to its distinctive chemical properties:

  • Specialty Chemicals Production : Its versatility allows it to be a precursor in synthesizing various industrial chemicals.
  • Material Science : The unique spirocyclic structure can contribute to the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-ethyl-1,8-diazaspiro[4.5]decane dihydrochloride with analogous spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Data
This compound Not provided C₁₀H₂₂Cl₂N₂ ~241.2 Ethyl at N1 Research (potential CNS modulators) Limited data; inferred from analogues
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride 1432679-85-0 C₉H₂₀Cl₂N₂ 227.18 Methyl at N1 Life sciences, drug discovery No specific hazards reported
8-Aminospiro[4.5]decane hydrochloride Not provided C₉H₁₈ClN ~193.7 Amino group at C8 Laboratory synthesis No known hazards; insufficient toxicity data
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride 1385696-68-3 C₁₆H₂₃ClN₂O₂ 310.82 Benzyl carboxylate at N1 Chemical intermediates Limited safety data available
2,8-Diazaspiro[4.5]decane, 8-(methylsulfonyl)-, hydrochloride 742067-21-6 C₉H₁₈ClN₂O₂S 262.77 Methylsulfonyl at N8 Not specified Referenced hazard databases; no specific data
Key Observations:
  • Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility over free bases, a critical factor in pharmaceutical formulation .
  • Safety Profiles : Most analogues lack comprehensive toxicity data, emphasizing the need for rigorous testing during preclinical development .

Research and Pharmacological Relevance

  • 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride : Used in the synthesis of compound 52 (), a small-molecule modulator with demonstrated activity in preclinical studies. This highlights the scaffold’s versatility in drug design .
  • 8-Aminospiro[4.5]decane hydrochloride: Primarily utilized in laboratory settings; its safety data sheet emphasizes standard precautions (e.g., gloves, ventilation) due to uncharacterized hazards .
  • Benzyl- and Sulfonyl-Modified Analogues : These derivatives are often intermediates in organic synthesis, with applications in constructing complex pharmacophores .

Biological Activity

1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinctive biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes two nitrogen atoms within its framework. This structural configuration is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC₈H₁₄Cl₂N₂
Molecular Weight195.12 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The spirocyclic structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer or metabolic disorders.
  • Receptor Modulation : It may also act on neurotransmitter receptors, influencing neurological functions and offering potential in treating psychiatric disorders.

Biological Activities

Recent studies have highlighted various biological activities associated with compounds similar to this compound:

  • Antitumor Activity : Compounds within the diazaspiro family have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by enhancing autophagic processes and reducing neuroinflammation .
  • Crystallization Inhibition : Research indicates that similar compounds can inhibit l-cystine crystallization, which is relevant for treating cystinuria—a genetic disorder leading to kidney stones .

Case Studies

A notable case study involved the assessment of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), a derivative that demonstrated significant inhibition of l-cystine crystallization in a Slc3a1-knockout mouse model. This study revealed an EC50 value of 29.5 nM, indicating potent activity against cystine stone formation .

Another study explored the neuroprotective effects of a related compound on human induced pluripotent stem cell-derived neurons. The treatment resulted in enhanced autophagic flux without cytotoxicity, suggesting a favorable safety profile for potential therapeutic use in neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities and applications:

Compound Name Biological Activity Notable Properties
This compoundPotential antitumor and neuroprotective effectsUnique spirocyclic structure
8-l-Cystinyl bis(1,8-diazaspiro[4.5]decane)Inhibition of l-cystine crystallizationEC50 = 29.5 nM
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochlorideAntitumor activityKnown for cytotoxicity at higher doses

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the structural integrity of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride?

  • Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for spatial arrangement. Cross-reference with databases like CAS registry numbers (e.g., 3643-12-7 for similar spiro compounds) to validate purity . For detailed documentation, follow guidelines from pharmaceutical impurity standards (e.g., EP/USP monographs) to ensure compliance with analytical protocols .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • Spill Management : Collect spills via vacuuming or sweeping into sealed containers for hazardous waste disposal .
  • Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis or degradation .

Q. How can researchers determine the solubility profile of this compound for in vitro studies?

  • Methodology : Perform solubility assays in solvents like water, DMSO, or ethanol using UV-Vis spectrophotometry or HPLC. For polar solvents, consider the compound’s dihydrochloride salt form, which enhances aqueous solubility. Refer to analogous spiro compounds (e.g., 8-Aminospiro[4.5]decane hydrochloride) for solvent compatibility insights .

Advanced Research Questions

Q. How can degradation pathways be systematically analyzed under physiological conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to varying pH (1–9), temperatures (25–60°C), and light conditions.
  • Analytical Tools : Use HPLC-MS to identify degradation products. Compare retention times and fragmentation patterns with reference standards (e.g., EP impurity D or E for spiro derivatives) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What strategies are effective for impurity profiling during synthetic scale-up?

  • Methodology :

  • Chromatographic Separation : Use high-resolution columns (e.g., Chromolith® RP-18e) with gradient elution to resolve closely related impurities.
  • Reference Standards : Employ certified impurities (e.g., 2-(Piperazin-1-yl)pyrimidine dihydrochloride) as markers for quantification .
  • Validation : Follow ICH Q3A/B guidelines for impurity thresholds and method validation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with receptors (e.g., serotonin or dopamine transporters).
  • Dynamic Simulations : Perform molecular dynamics (MD) to assess stability of ligand-receptor complexes in simulated physiological conditions.
  • Data Analysis : Cross-validate computational results with in vitro assays (e.g., radioligand binding studies) to refine models .

Methodological Notes

  • Data Presentation : Use tables to summarize stability study results (e.g., % degradation vs. pH/temperature) and chromatographic parameters (e.g., retention times, resolution factors) .
  • Critical Validation : Ensure reproducibility by triplicate testing and statistical analysis (e.g., ANOVA for batch-to-batch variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.